1,3-Digamma linolenin

Descripción general

Descripción

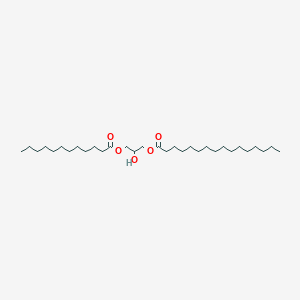

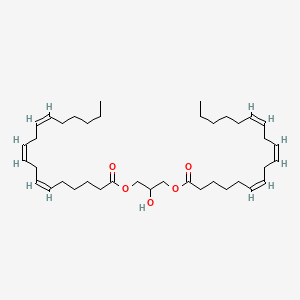

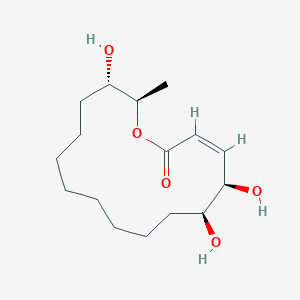

1,3-Digamma linolenin is a chemical compound with diverse applications in scientific research. It is also known as 6,9,12-Octadecatrienoic acid, 2-hydroxy-1,3-propanediyl ester .

Synthesis Analysis

The synthesis process of 1,3-Digamma linolenin is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields . A two-step enzymatic synthesis of α-linolenic acid-enriched diacylglycerols (ALA-DAGs) was prepared via a two-step enzymatic way by combi-lipase using silkworm pupae oils as substrates .

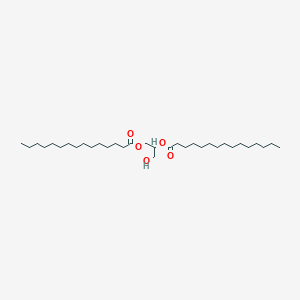

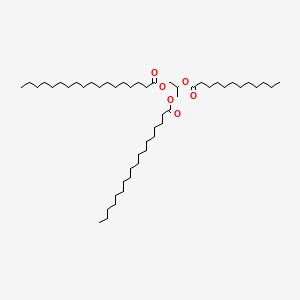

Molecular Structure Analysis

The molecular formula of 1,3-Digamma linolenin is C39H64O5 . The molecular weight is 612.92 .

Aplicaciones Científicas De Investigación

Solvent-Free Production and Industrial Applications

- Research has explored the enzymatic production of 1,3-diglyceride of polyunsaturated fatty acids (PUFAs), using conjugated linoleic acid (CLA) as a model. This study highlighted different operational modes to enhance the production process, such as magnetic stirring under vacuum and vacuum-driven N2 bubbling, aimed at eliminating mass transfer resistance and improving reaction rates. The findings suggest the potential for industrial applications of this process due to its efficiency, high yield, and operational stability of the enzyme used, indicating its viability for producing 1,3-diglyceride of PUFAs with industrial interest (Guo & Sun, 2007).

Cardiovascular Health Implications

- Dietary intake of α-linolenic acid, a component of 1,3-digamma linolenin, has been associated with a reduced risk of sudden cardiac death and coronary heart disease. A study among women in the Nurses' Health Study found that higher intakes of α-linolenic acid were inversely associated with sudden cardiac death risk, suggesting the potential antiarrhythmic properties of these n-3 fatty acids (Albert et al., 2005).

Role in Plant Lipid Metabolism

- In the context of plant lipid metabolism, linolenic acid, a constituent of 1,3-digamma linolenin, is synthesized by two different ω-3 fatty acid desaturases in plants, contributing significantly to the linolenic acid content in olive fruit. This study sheds light on the specific contributions of microsomal- (FAD3) and chloroplast- (FAD7 and FAD8) localized enzymes to the linolenic acid content, which is crucial for understanding the biosynthesis and regulation of this essential fatty acid in plants (Hernández, Sicardo, & Martínez-Rivas, 2016).

Lipid Oxidation Studies

- Studies on lipid oxidation have identified that 1,3-diglyceride of linolenic acid undergoes specific pathways during autoxidation, contributing to the understanding of lipid stability and degradation. This knowledge is crucial for food science, as it impacts the shelf life and sensory attributes of food products containing these fatty acids (Frankel, 1991).

Safety and Hazards

The safety data sheet for 1,3-Digamma linolenin indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

1,3-Digamma linolenin is a derivative of linolenic acid . Linolenic acid is a polyunsaturated omega-3 fatty acid that is essential for human health . It is a component of many common vegetable oils and is important to human nutrition . The primary targets of linolenic acid are the cells in the body where it helps with their function .

Mode of Action

The body converts linolenic acid to substances that have anti-inflammatory and anticancer effects . It interferes in cellular lipid metabolism and eicosanoid (cyclooxygenase and lipoxygenase) biosynthesis . Subsequently, it can be further converted by inflammatory cells to 15- (S)-hydroxy-8,11,13-eicosatrienoic acid and prostaglandin E1 (PGE1) . These compounds possess both anti-inflammatory and anti-proliferative properties .

Biochemical Pathways

Linolenic acid is involved in various biochemical pathways. It is a part of the omega-3 fatty acid family and gives rise to the long-chain polyunsaturated fatty acids (PUFAs) eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a complex series of chemical reactions . These reactions involve the addition of kinks and lengthening the fatty acid chain .

Pharmacokinetics

It is known that supplementation of cell cultures in vitro or feeding animals with omega-3 or omega-6 pufas led to an increase of these pufas in cell membrane phospholipids and may influence membrane properties .

Result of Action

The result of the action of linolenic acid is the production of substances that have anti-inflammatory and anticancer effects . It can decrease the risk of cardiovascular diseases by preventing arrhythmias that can lead to sudden cardiac death, decreasing the risk of thrombosis (blood clot formation) that can lead to heart attack or stroke, decreasing serum triglyceride levels, slowing the growth of atherosclerotic plaque, improving vascular endothelial function, lowering blood pressure slightly, and decreasing inflammation .

Action Environment

The action of 1,3-Digamma linolenin can be influenced by environmental factors. For instance, its stability can be affected by storage conditions . .

Propiedades

IUPAC Name |

[2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,37,40H,3-10,15-16,21-22,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSJCSQKHQTZID-HUYIQXHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(O)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:3n6/0:0/18:3n6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1,3-Digamma linolenin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)

![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)

![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)

![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)

![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)

![eicosanoic acid 3-[(1-oxohexadecyl)oxy]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026058.png)